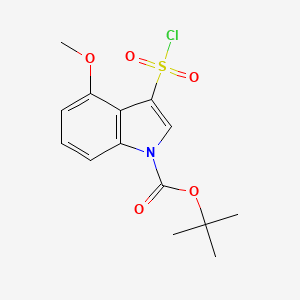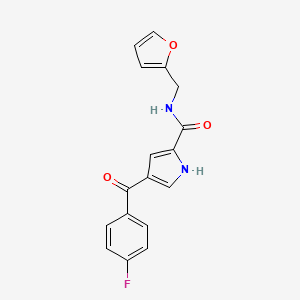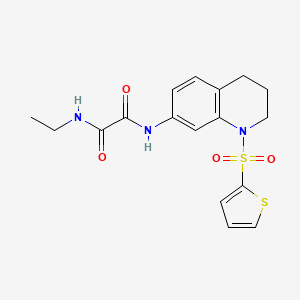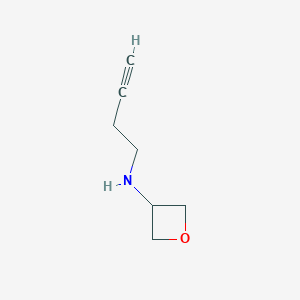
Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate;dihydrochloride” is a chemical compound with potential applications in scientific research . It is a direct metabolite of the essential amino acid L-methionine . The compound has a molecular weight of 276.16 .
Synthesis Analysis
The synthesis of similar compounds involves enzymatic and chemoenzymatic cascade reactions . These reactions enable the synthesis of complex stereocomplementary compounds with three chiral centers in a step-efficient and selective manner without intermediate purification . The cascade employs inexpensive substrates and involves a carboligation step, a subsequent transamination, and finally a reaction with a carbonyl cosubstrate .Molecular Structure Analysis
The molecular structure of “Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate;dihydrochloride” is complex, with multiple chiral centers . The compound’s empirical formula is C12H15Cl2NO2 .Chemical Reactions Analysis
The compound is likely to undergo various chemical reactions, including those involving ring-closing metathesis and lipase-mediated kinetic resolution strategies . These reactions are crucial for the synthesis of complex compounds with high stereoselectivities .Physical And Chemical Properties Analysis
“Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate;dihydrochloride” is a solid compound . It has a molecular weight of 276.16 and an empirical formula of C12H15Cl2NO2 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Functionalization
This compound serves as a scaffold for the synthesis of highly functionalized tetrahydropyridines and pyrrolidines, which are important for their biological effects and potential applications in medicine, dyes, and agrochemical substances. For instance, the phosphine-catalyzed [4 + 2] annulation method allows the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields, demonstrating complete regioselectivity (Zhu, Lan, & Kwon, 2003). Similarly, the polar [3+2] cycloaddition reaction between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene explores the synthesis of pyrrolidines under mild conditions, highlighting the polar nature of the reaction (Żmigrodzka et al., 2022).
Scaffold for Highly Functionalized Derivatives
The compound also acts as a convenient scaffold for the synthesis of other new highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles, demonstrating its versatility in the generation of novel chemical entities (Ruano, Fajardo, & Martín, 2005).
Cognitive Enhancement Properties
In addition to its applications in chemical synthesis, derivatives of this compound, specifically the 2-methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089), have been studied for their cognition-enhancing properties. ABT-089 shows positive effects in rodent and primate models of cognitive enhancement and possesses a reduced propensity to activate peripheral ganglionic type receptors, making it a candidate for further evaluation as a treatment for cognitive disorders (Lin et al., 1997).
Enantioselective Reductions
Furthermore, chiral bridged macrocyclic 1,4-dihydropyridines, prepared from pyridine-3-5-dicarboxylic acid and amino acids like valine or alanine, have been examined for their potential in enantioselective reductions, showcasing the utility of pyridine derivatives in stereochemical manipulations of carbonyl compounds to produce alcohol with high enantiomeric excess (Talma et al., 1985).
Propiedades
IUPAC Name |
methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.2ClH/c1-15-11(14)10-7-13-6-9(10)8-2-4-12-5-3-8;;/h2-5,9-10,13H,6-7H2,1H3;2*1H/t9-,10+;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAORSKHQVPCBFF-JXGSBULDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CNC[C@H]1C2=CC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-fluorophenyl)thio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2643343.png)


![2-(2-Methoxy-4-methylphenoxy)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2643349.png)
![2-[4-(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2643350.png)
![(1,5-Dimethylpyrazol-3-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2643351.png)

![2-(Dimethylamino)benzo[d]thiazol-6-yl 4-benzoylbenzoate](/img/structure/B2643357.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2643358.png)
![rac-(1S,4R,7R)-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride](/img/structure/B2643359.png)



